molecular formula C15H12N2O2 B11080726 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile

5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile

Cat. No.: B11080726
M. Wt: 252.27 g/mol
InChI Key: JYXUOZFZUZXYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused pyrroloisoquinoline ring system with a nitrile group at the 1-position and two keto groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile typically involves the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile. This acylation can be performed using acetyl or benzoyl chlorides to yield the corresponding enamino ketones. The reaction proceeds efficiently at temperatures ranging from 5°C to 20°C, with oxalyl chloride being a common acylating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxalyl Chloride: Used for acylation reactions at low temperatures (5-10°C).

    Guanidine Carbonate: Facilitates ring-opening reactions.

    o-Phenylenediamine: Another reagent for ring-opening and heterocyclization reactions.

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its interaction with nucleophilic sites can lead to the formation of stable adducts, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is unique due to its specific substitution pattern and the presence of both keto and nitrile groups. This combination imparts distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5,5-dimethyl-2,3-dioxo-6H-pyrrolo[2,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C15H12N2O2/c1-15(2)7-9-5-3-4-6-10(9)12-11(8-16)13(18)14(19)17(12)15/h3-6H,7H2,1-2H3

InChI Key

JYXUOZFZUZXYFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.